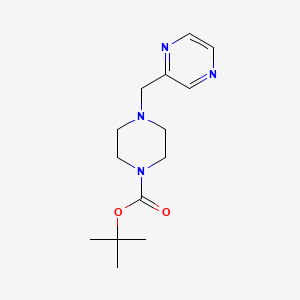
2-Iodo-1-methyl-3-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-1-methyl-3-(trifluoromethyl)benzene: is an organic compound with the molecular formula C8H6F3I . It is a derivative of benzene, where the hydrogen atoms at positions 2, 1, and 3 are replaced by iodine, methyl, and trifluoromethyl groups, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1-methyl-3-(trifluoromethyl)benzene typically involves the iodination of 1-methyl-3-(trifluoromethyl)benzene. One common method is the Sandmeyer reaction, where the diazonium salt of 1-methyl-3-(trifluoromethyl)benzene is treated with potassium iodide. The reaction conditions usually involve:
Temperature: Room temperature to 50°C
Solvent: Aqueous or alcoholic medium
Reagents: Sodium nitrite, hydrochloric acid, potassium iodide
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-1-methyl-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions
Oxidation: Potassium permanganate, acidic medium
Reduction: Lithium aluminum hydride, ether solvent
Major Products
Nucleophilic Substitution: 2-Hydroxy-1-methyl-3-(trifluoromethyl)benzene
Oxidation: 2-Iodo-1-carboxy-3-(trifluoromethyl)benzene
Reduction: 2-Methyl-3-(trifluoromethyl)benzene
Aplicaciones Científicas De Investigación
2-Iodo-1-methyl-3-(trifluoromethyl)benzene is used in various scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of radiolabeled compounds for diagnostic imaging.
Industry: In the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Iodo-1-methyl-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Iodo-3-(trifluoromethyl)benzene
- 1-Iodo-2-(trifluoromethyl)benzene
- 1-Iodo-4-(trifluoromethyl)benzene
Uniqueness
2-Iodo-1-methyl-3-(trifluoromethyl)benzene is unique due to the presence of both iodine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound in synthetic chemistry and various research applications.
Propiedades
Fórmula molecular |
C8H6F3I |
|---|---|
Peso molecular |
286.03 g/mol |
Nombre IUPAC |
2-iodo-1-methyl-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H6F3I/c1-5-3-2-4-6(7(5)12)8(9,10)11/h2-4H,1H3 |
Clave InChI |
JSVUHJYGLCRNCT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C(F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[4.2.0]octa-1,3,5-triene-3-sulfonylchloride](/img/structure/B13892880.png)





![Cyclohexanemethanamine, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-alpha-methyl-, (alphaR)-](/img/structure/B13892904.png)

![2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13892911.png)



![(2S,3S,4S,5R,6S)-6-[(6-bromonaphthalen-2-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13892970.png)
